[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene
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Overview
Description
[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene: is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a propynyl chain with a phenoxymethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene typically involves the reaction of phenylacetylene with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of phenylacetylene, allowing it to react with phenoxymethyl chloride to form the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used
Major Products:
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of phenyl alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring
Scientific Research Applications
Chemistry: In organic synthesis, [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the materials science field, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and other chemical modifications .
Mechanism of Action
The mechanism of action of [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene is primarily based on its ability to participate in various chemical reactions. The phenyl ring can engage in π-π interactions, while the alkyne group can undergo addition reactions. The phenoxymethoxy group can act as an electron-donating group, influencing the reactivity of the compound .
Comparison with Similar Compounds
Phenylacetylene: Similar structure but lacks the phenoxymethoxy group.
Phenoxymethylbenzene: Similar structure but lacks the alkyne group.
Propargylbenzene: Similar structure but lacks the phenoxymethoxy group
Uniqueness: [3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene is unique due to the presence of both the phenoxymethoxy and alkyne groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
90332-04-0 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(phenoxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C16H14O2/c1-3-8-15(9-4-1)10-7-13-17-14-18-16-11-5-2-6-12-16/h1-6,8-9,11-12H,13-14H2 |
InChI Key |
NXYPXDIXEDRTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOCOC2=CC=CC=C2 |
Origin of Product |
United States |
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